2-(2-methoxyphenyl)-3H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMWFLPOXYGDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | 2-aminobenzamide + 2-methoxybenzaldehyde | Acidic/basic media, reflux | Moderate to High | Simple, well-established | May require harsh conditions |
| Industrial Scale Adaptation | Same as classical | Continuous flow, optimized | High | Scalable, reproducible | Requires specialized equipment |
| H2O2/DMSO-Mediated Synthesis | 2-amino benzamide derivatives + DMSO + H2O2 | 130–150 °C, 14–20 h, no catalyst | 51–87% | Green, metal-free, additive-free | High temperature, long reaction time |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)-3H-quinazolin-4-one.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted quinazolinone derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-methoxyphenyl)-3H-quinazolin-4-one is CHNO, with a molecular weight of approximately 226.24 g/mol. The compound features a quinazoline ring structure fused with a carbonyl group and a methoxy-substituted phenyl group at the 2-position. This unique substitution significantly influences its chemical reactivity and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds in the quinazolinone family can inhibit the growth of various bacteria and fungi, positioning this compound as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been extensively studied. Quinazolinones are known for their cytotoxic effects against different cancer cell lines. For instance, they have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division . The compound's mechanism may involve binding to specific receptors or enzymes associated with cancer pathways.
Drug Development
Due to its biological activity, this compound is being explored as a candidate for drug development. Its structural modifications can lead to derivatives with enhanced efficacy against various diseases, making it a valuable compound in pharmaceutical research .
Comparative Analysis with Related Compounds
The unique methoxy substitution on the phenyl group enhances the solubility and bioavailability of this compound compared to other quinazolinone derivatives. Below is a comparative table highlighting some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Nitrophenyl)-3H-quinazolin-4-one | Structure | Contains a nitro group; enhanced antibacterial activity |
| 2-(Chlorophenyl)-3H-quinazolin-4-one | Structure | Chlorine substituent increases lipophilicity; anti-inflammatory effects |
| 2-(Thienyl)-3H-quinazolin-4-one | Structure | Incorporates thiophene ring; shows unique electronic properties |
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-3H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Effects at Position 2
- 2-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one (Compound 11): The trimethoxy substitution enhances electron-donating capacity and steric bulk compared to the single methoxy group in the target compound.
- 2-(Hydroxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one :
- 2-(2-Chlorophenyl)-3H-quinazolin-4-one :
Substituent Effects at Position 3
- 3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one :
- 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one :
Physicochemical Properties
Biological Activity
2-(2-Methoxyphenyl)-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 198.21 g/mol
The compound features a quinazolinone core substituted with a methoxyphenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant anticancer properties. For instance, one study synthesized a series of 2-substituted quinazolines and evaluated their anti-proliferative activity against nine cancer cell lines. The compound with a 2-methoxyphenyl substitution showed remarkable activity against most tested cell lines, indicating potential as an anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In one study, various derivatives were tested against bacterial and fungal strains. The results indicated that several compounds exhibited potent antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | E. coli | 1 |
| 5b | S. aureus | 4 |
| 4a | P. aeruginosa | 8 |
Antioxidant Properties
The antioxidant activity of quinazolinone derivatives has been evaluated using various assays such as DPPH, ABTS, and CUPRAC. It was found that the presence of hydroxyl groups in addition to methoxy substituents significantly enhances the antioxidant capacity. Specifically, compounds with two hydroxyl groups in the ortho position on the phenyl ring exhibited superior radical scavenging abilities .
Table 3: Antioxidant Activity Evaluation
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)–2-amino–2-oxoacetohydrazide | <10 | High |
| (E)–2-amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide | <10 | Moderate |
The mechanisms underlying the biological activities of quinazolinones often involve interactions with specific molecular targets such as kinases and enzymes. For example, certain derivatives have been shown to inhibit key kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Case Studies
- Anticancer Efficacy : A study evaluated a series of quinazolinone derivatives against multiple cancer cell lines, revealing that those with methoxy substitutions displayed enhanced cytotoxicity compared to their non-substituted counterparts.
- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of various quinazolinone derivatives against common pathogens and found significant efficacy, particularly in compounds with hydrazone linkages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
